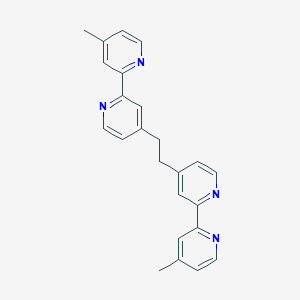

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

Descripción general

Descripción

“1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” is a chemical compound with the molecular formula C24H22N4 . It has a molecular weight of 366.47 . It is a solid substance that appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The InChI code for “1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” is 1S/C24H22N4/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22/h5-16H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” has a melting point range of 190.0-194.0°C . It’s a solid at room temperature and should be stored at 4°C, protected from light, and under nitrogen .Aplicaciones Científicas De Investigación

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . “1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” can be used in the synthesis of these derivatives .

Creation of Biologically Active Molecules

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules . This compound can be used in the creation of such molecules .

Ligands in Transition-Metal Catalysis

Bipyridines and their derivatives, including “1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane”, are extensively used as ligands in transition-metal catalysis . They can help stabilize and/or activate organotransition metal species .

Photosensitizers

Bipyridines and their derivatives can be used as photosensitizers . “1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” can be used in this application .

Viologens

Viologens are a family of compounds that are derivatives of 4,4’-bipyridine . “1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” can be used in the creation of these compounds .

Supramolecular Structures

Bipyridines and their derivatives are used in the creation of supramolecular structures . “1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” can be used in this application .

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Mecanismo De Acción

Target of Action

The primary target of 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane is metal ions . This compound acts as an N-donor ligand , which means it donates its nitrogen atoms to bond with metal ions .

Mode of Action

1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane interacts with its targets by forming molecular and coordination polymers . These polymers are formed when the compound donates its nitrogen atoms to bond with metal ions, creating a network of repeating units .

Propiedades

IUPAC Name |

2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22/h5-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTATORHZNMNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578161 | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane | |

CAS RN |

96897-04-0 | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane particularly interesting for photocatalytic applications?

A1: 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane exhibits a strong ability to coordinate with metal ions, specifically ruthenium(II), forming stable complexes that display remarkable photophysical properties. [, ] These complexes often demonstrate strong absorption in the visible light region due to metal-to-ligand charge transfer (MLCT) transitions. [] This characteristic, coupled with their relatively long excited-state lifetimes, makes them suitable candidates for photosensitizers in photocatalytic systems designed for processes like CO2 reduction. []

Q2: How does the structure of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane influence the performance of the resulting photocatalytic complexes?

A2: Research comparing 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane (BPY) with its structural isomer, 1,2-bis(2,2'-bipyridin-6-yl)ethane (Obpy), highlights the impact of structural modifications on photocatalytic activity. [] Molecular mechanics calculations revealed that replacing BPY with Obpy in ruthenium(II) complexes leads to an increase in the Ru-N bond distance and a significant elongation of the metal-to-metal distance in bimetallic complexes. [] These structural changes result in a higher Ru(III)/Ru(II) oxidation potential, shorter emission lifetimes, and drastically reduced emission quantum yields, ultimately diminishing the photocatalytic efficiency. [] This underscores the importance of the specific arrangement of the bipyridine units in 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane for optimal photocatalytic performance.

Q3: Can you provide a specific example of how 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane has been successfully incorporated into a photocatalytic system?

A3: Researchers have successfully developed a supramolecular photocatalytic system for CO2 reduction utilizing a complex incorporating 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane. [] In this system, an -type complex acts as the photosensitizer, harnessing light energy, while a cis,trans--type complex, where BL represents 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane, serves as the catalytic center for CO2 reduction. [] This supramolecular assembly effectively reduces CO2 to CO under red-light irradiation, highlighting the successful application of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane in constructing efficient and selective photocatalytic systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)

![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)

![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)

![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)